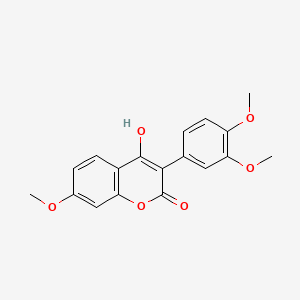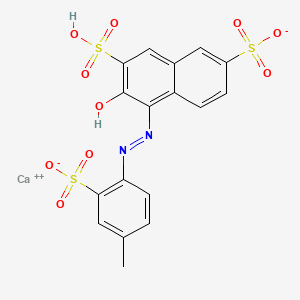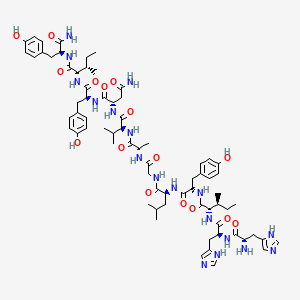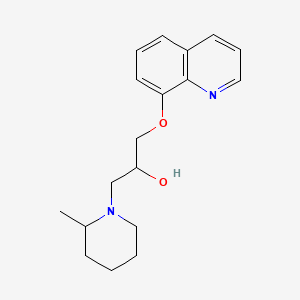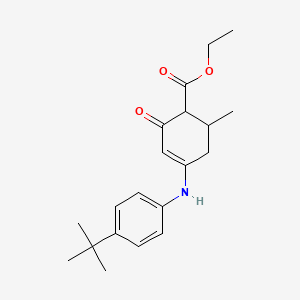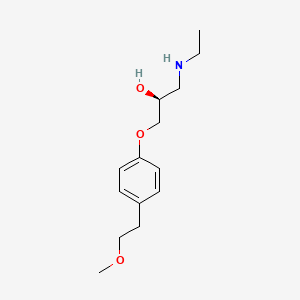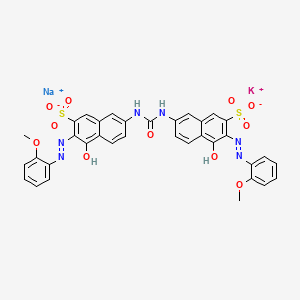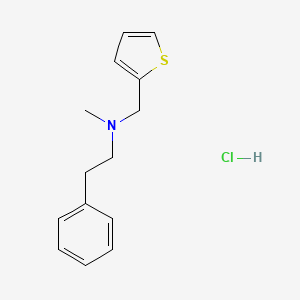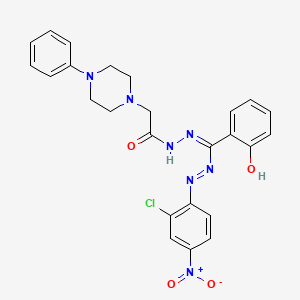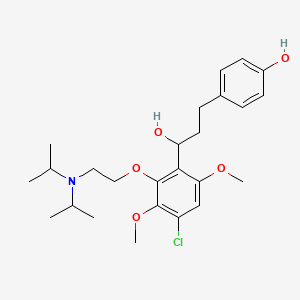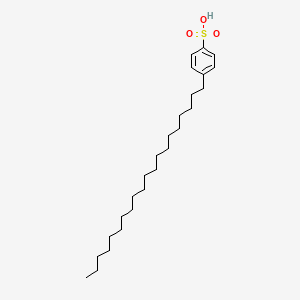
4-Icosylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Icosylbenzenesulfonic acid is an organosulfur compound with the molecular formula C26H46O3S . It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a long icosyl (C20) alkyl chain. This compound is part of a broader class of alkylbenzenesulfonic acids, which are known for their surfactant properties and applications in various industrial processes.
Preparation Methods
The synthesis of 4-Icosylbenzenesulfonic acid typically involves the sulfonation of 4-icosylbenzene. This process can be carried out using concentrated sulfuric acid or fuming sulfuric acid (oleum) as the sulfonating agent . The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonic acid group on the benzene ring. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
4-Icosylbenzenesulfonic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The alkyl chain can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of alkylbenzenes.
Esterification: The sulfonic acid group can react with alcohols to form sulfonate esters, which are useful intermediates in organic synthesis.
Scientific Research Applications
4-Icosylbenzenesulfonic acid has a wide range of applications in scientific research and industry:
Mechanism of Action
The primary mechanism of action of 4-Icosylbenzenesulfonic acid is related to its surfactant properties. The long alkyl chain allows it to interact with hydrophobic surfaces, while the sulfonic acid group provides hydrophilic interactions. This amphiphilic nature enables it to reduce surface tension and form micelles, which can encapsulate hydrophobic molecules . The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the solubilization and transport of various compounds .
Comparison with Similar Compounds
4-Icosylbenzenesulfonic acid is similar to other alkylbenzenesulfonic acids, such as 4-dodecylbenzenesulfonic acid and 4-tert-butylbenzenesulfonic acid . its longer alkyl chain provides unique properties, such as enhanced hydrophobic interactions and the ability to form larger micelles and vesicles . This makes it particularly useful in applications requiring strong surfactant properties and stability under various conditions .
Similar Compounds
- 4-Dodecylbenzenesulfonic acid
- 4-Tert-butylbenzenesulfonic acid
- Benzenesulfonic acid, C16-24-alkyl derivatives
Properties
Molecular Formula |
C26H46O3S |
|---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
4-icosylbenzenesulfonic acid |
InChI |
InChI=1S/C26H46O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-21-23-26(24-22-25)30(27,28)29/h21-24H,2-20H2,1H3,(H,27,28,29) |
InChI Key |
ODEJNIONXVQFGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


